(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl

Chiral resolution DPP-4 inhibition Sitagliptin intermediate

Researchers developing sitagliptin ANDA impurity methods often struggle with unreliable chiral reference standards. This (R)-configured methyl ester hydrochloride provides a defined stereocenter for HPLC calibration and defluoro impurity synthesis. - Enantiopure (R)-methyl ester for chiral HPLC method validation - Direct precursor to Sitagliptin EP Impurity C (2,4-difluoro sitagliptin) - 95% purity HCl salt, soluble in aqueous-phase biocatalysis

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
Cat. No. B8096662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=C(C=C(C=C1)F)F)N
InChIInChI=1S/C11H13F2NO2/c1-16-11(15)6-9(14)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4,6,14H2,1H3/t9-/m1/s1
InChIKeyWXRZLDQDUBLHRG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl – Chiral β-Amino Ester for DPP-4 Inhibitor Research


(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate hydrochloride (CAS 1338939-52-8) is a chiral β-amino acid methyl ester derivative featuring a 2,4-difluorophenyl substituent at the C4 position and a defined (R)-configuration at the C3 stereocenter. The compound is a white solid with the molecular formula C₁₁H₁₄ClF₂NO₂ and a molecular weight of 265.68 g/mol (HCl salt), readily soluble in water in its hydrochloride form . It belongs to the class of fluorinated β-amino esters that serve as key chiral building blocks in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably as a structural analog and related impurity standard for sitagliptin [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers, with the (R)-enantiomer specifically recognized for its distinct biological relevance compared to the (S)-counterpart .

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl: Why Analogs Fail


Within the fluorinated β-amino ester class, three structural variables critically govern biological and synthetic utility: (i) absolute configuration at the C3 stereocenter (R vs. S), (ii) fluorine substitution pattern on the phenyl ring (2,4-difluoro vs. 2,4,5-trifluoro vs. 3,4-difluoro), and (iii) the carboxyl-terminal functional group (methyl ester vs. free acid vs. ethyl ester). The DPP-4 enzyme pocket exhibits strict stereochemical preference for the (R)-enantiomer, while the 2,4,5-trifluorophenyl pharmacophore confers approximately 5–7-fold greater inhibitory potency compared to difluoro analogs [1]. Additionally, the methyl ester serves as the preferred derivative for chiral resolution processes in sitagliptin synthesis, as explicitly claimed in process patents, whereas the free acid is the direct coupling partner [2]. Substituting across any of these three axes without quantitative justification introduces uncontrolled variables in potency, synthetic yield, or analytical identity.

(R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl vs. Closest Analogs


Stereochemical Requirement for DPP-4 Binding

The (R)-enantiomer of the β-amino acid/ester scaffold is the biologically active configuration for DPP-4 inhibition. Sitagliptin, the archetypal drug derived from this scaffold, is exclusively the (R)-enantiomer (CAS 486460-32-6) and exhibits an IC₅₀ of 18–19 nM against human DPP-4 [1]. The (S)-enantiomer is pharmacologically inactive at DPP-4 and is classified and supplied as a distinct impurity reference standard (e.g., Sitagliptin Impurity 89, CAS 1956436-03-5, which is the (S)-Boc-protected free acid analog) [2]. The target compound is confirmed as the (R)-enantiomer with the defined stereochemistry (3R), and is commercially supplied at 95%–98% chemical purity with explicit enantiomeric specification from reputable vendors .

Chiral resolution DPP-4 inhibition Sitagliptin intermediate Enantiomeric purity

Fluorine Substitution Pattern and DPP-4 Potency

A comprehensive 2023 SAR review of DPP-4 inhibitors established that the 2,4,5-trifluorophenyl scaffold exhibits a 5–7-fold increase in DPP-4 inhibitory potency compared to difluoro-substituted analogs, primarily through enhanced occupancy of the S1 hydrophobic pocket [1]. Specifically, the 2,4,5-trifluorophenyl substitution pattern was found to confer potency enhancement of more than 3,4-difluoro analogs. While the review primarily contrasts 2,4,5-trifluoro against 3,4-difluoro regioisomers, the underlying SAR principle—that the number and position of fluorine atoms on the phenyl ring directly modulate DPP-4 binding affinity—applies across the series. The target compound, bearing the 2,4-difluoro substitution (one fluorine fewer than the sitagliptin pharmacophore), occupies a quantitatively distinct potency tier. This makes it valuable as a matched-pair control for SAR studies where incremental fluorine contributions need to be deconvoluted from other structural variables.

DPP-4 SAR Fluorophenyl pharmacophore Sitagliptin analogs Potency differentiation

Carboxyl Group and Chiral Resolution Efficiency

Process patents for sitagliptin synthesis explicitly designate the methyl ester as the most preferred β-amino acid derivative for enantiomeric resolution using mandelic acid. US Patent Application 20120108598 (Mylan) claims a hierarchy of ester preference: methyl ester > ethyl ester > other alkyl/aryl esters > free acid, establishing methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate as the optimal substrate for industrial-scale chiral resolution [1]. While the patent exemplifies the 2,4,5-trifluoro series, the identical resolution logic applies to the 2,4-difluoro series. The target compound provides the methyl ester functionality in the hydrochloride salt form, combining the resolution-compatible ester handle with the enhanced crystallinity and aqueous solubility of the salt. In contrast, the free acid form—(R)-3-amino-4-(2,4-difluorophenyl)butanoic acid (CAS 1335470-16-0, supplied as Sitagliptin Impurity 122)—is directly suitable for amide coupling but is not the preferred substrate for chiral resolution [2].

Chiral resolution Sitagliptin process chemistry Methyl ester intermediate β-Amino ester synthesis

Salt Form Impact on Solubility and Handling

The hydrochloride salt of (R)-methyl 3-amino-4-(2,4-difluorophenyl)butanoate is described as a white solid that is readily soluble in water (易溶于水) . The salt formation converts the free amine to its protonated form, improving stability during storage and facilitating downstream aqueous processing—a property explicitly noted by chemical suppliers as a key advantage of this form [1]. The free base (calculated MW 229.22 g/mol, C₁₁H₁₃F₂NO₂) is expected to have lower aqueous solubility due to the absence of the ionic character conferred by the hydrochloride counterion. While no published head-to-head solubility comparison between the free base and HCl salt of this specific compound was identified, the general principle of hydrochloride salt formation enhancing aqueous solubility of amine-containing pharmaceutical intermediates is well-established, and the supplier-reported solubility profile supports this advantage.

Salt form Aqueous solubility Hydrochloride salt Pharmaceutical intermediate handling

Commercial Purity and Procurement

Commercially available (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl is supplied at standardized purity tiers: 95% (AChemBlock, AKSci) and 97–98% (CymitQuimica, Leyan) . The compound is listed with explicit (R)-configuration specification across all major vendors, with MDL number MFCD31696136 providing a unique registry identifier for procurement cross-referencing. Price transparency is available: AChemBlock lists US$345/250mg and US$780/1g (95% purity), while CymitQuimica quotes €536/250mg and €568/500mg (97% purity). The 98% purity tier from Leyan provides the highest commercially available specification for applications requiring maximum enantiomeric and chemical purity, such as analytical reference standard preparation or sensitive catalytic asymmetric transformations .

Purity specification Vendor comparison Procurement Quality control

Application Scenarios for (R)-Methyl 3-amino-4-(2,4-difluorophenyl)butanoate HCl


Pharmacopoeial Impurity Profiling and Method Validation

As the direct methyl ester precursor to 2,4-difluoro sitagliptin (USP 2,4-Difluoro Sitagliptin, Sitagliptin EP Impurity C, CAS 945261-48-3), this compound serves as a critical starting material for synthesizing the defluoro impurity reference standard required by USP and EP monographs. Its defined (R)-configuration and commercial availability at up to 98% purity make it suitable for preparing authenticated impurity standards for HPLC method development, forced degradation studies, and ANDA regulatory submissions. The methyl ester handle allows straightforward saponification to the free acid (Sitagliptin Impurity 122) or direct coupling to the triazolopyrazine fragment to generate the full defluoro sitagliptin impurity [1].

Fluorine Walk SAR Studies for DPP-4

The 2,4-difluorophenyl substitution pattern places this compound in a quantitatively defined potency tier that is 5–7-fold lower than the 2,4,5-trifluorophenyl sitagliptin pharmacophore . This makes the compound an ideal matched-pair control for fluorine-walk SAR campaigns aiming to deconvolute the individual contributions of each fluorine atom to DPP-4 binding affinity, metabolic stability, and off-target selectivity. Researchers can use this intermediate to prepare the corresponding defluoro β-amino acid or directly elaborate it into a library of DPP-4 inhibitor candidates with systematic fluorine deletion patterns.

Chiral Resolution Process Development

Process patents establish the methyl ester as the optimal substrate for classical resolution of racemic β-amino acids using mandelic acid or other chiral acids . The target compound, as the enantiopure (R)-methyl ester hydrochloride, can serve as both an authentic standard for chiral HPLC method calibration and a starting material for evaluating novel resolution protocols (enzymatic kinetic resolution, chiral chromatography, diastereomeric salt formation). Its well-defined stereochemistry (3R, confirmed by XLogP3 = 1.3 and defined stereocenter count = 1) [1] provides a reliable benchmark for enantiomeric excess determination.

Biocatalytic Substrate Screening for Sitagliptin Synthesis

The methyl ester hydrochloride provides an ideal substrate form for evaluating novel ω-transaminases and lipases in enzymatic cascade reactions for sitagliptin intermediate production. The water-soluble HCl salt facilitates aqueous-phase biocatalysis , while the methyl ester group serves as the lipase substrate for hydrolysis-coupled transamination cascades, as demonstrated in published enzymatic syntheses of the analogous 2,4,5-trifluorophenyl β-amino acid with ω-TAIC achieving 81.9% conversion and >99% ee [1]. The 2,4-difluoro analog enables direct comparison of substrate scope and enzyme tolerance across fluorine substitution patterns.

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